(Triphenylmethyl)phosphane
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Overview
Description
It is widely used as a reagent in organic synthesis and as a ligand for transition metal complexes, which serve as catalysts in organometallic chemistry . This compound exists as relatively air-stable, colorless crystals at room temperature and is soluble in non-polar organic solvents such as benzene and diethyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Triphenylmethyl)phosphane can be synthesized in the laboratory by treating phosphorus trichloride with phenylmagnesium bromide or phenyllithium . The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{PhMgBr} \rightarrow \text{P(Ph)}_3 + 3 \text{MgBrCl} ]
Industrial Production Methods
Industrially, this compound is produced by reacting phosphorus trichloride with chlorobenzene and sodium : [ \text{PCl}_3 + 3 \text{PhCl} + 6 \text{Na} \rightarrow \text{P(Ph)}_3 + 6 \text{NaCl} ]
Chemical Reactions Analysis
Types of Reactions
(Triphenylmethyl)phosphane undergoes various types of reactions, including:
Common Reagents and Conditions
Oxidation: Air or oxygen.
Reduction: Lithium, sodium, or potassium in THF.
Substitution: Carbon tetrabromide (CBr₄) and alcohols.
Major Products
Oxidation: Triphenylphosphine oxide (Ph₃PO).
Reduction: Diphenylphosphide.
Substitution: Alkyl halides and triphenylphosphine oxide.
Scientific Research Applications
(Triphenylmethyl)phosphane has numerous applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic reactions, including the Wittig reaction, where it helps in the formation of alkenes from aldehydes and ketones.
Organometallic Chemistry: It serves as a ligand for transition metal complexes, which are used as catalysts in various reactions.
Polymer Chemistry: Polymer-supported triphenylphosphine is used in functional group interconversions, heterocycle synthesis, and the preparation of natural products.
Radical Reactions: It promotes radical reactions, which are essential in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (Triphenylmethyl)phosphane involves its ability to act as a nucleophile and form zwitterionic intermediates. For example, in the reaction with methyl vinyl ketone, this compound adds to the activated double bond, forming a zwitterionic intermediate that can undergo further transformations . This nucleophilic attack is a key step in many of its reactions, including the Wittig reaction and the Appel reaction.
Comparison with Similar Compounds
Similar Compounds
Trimethylphosphine: A smaller phosphine with similar electronic properties but different steric effects.
Triphenylamine: Similar in structure but contains nitrogen instead of phosphorus.
Triphenylarsine: Contains arsenic instead of phosphorus.
Triphenylstibine: Contains antimony instead of phosphorus.
Uniqueness
(Triphenylmethyl)phosphane is unique due to its versatility as a reagent and ligand. Its ability to form stable complexes with transition metals and its reactivity in various organic transformations make it a valuable compound in both academic and industrial research .
Properties
CAS No. |
143610-29-1 |
---|---|
Molecular Formula |
C19H17P |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
tritylphosphane |
InChI |
InChI=1S/C19H17P/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 |
InChI Key |
CGRJOQDFNTYSGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)P |
Origin of Product |
United States |
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